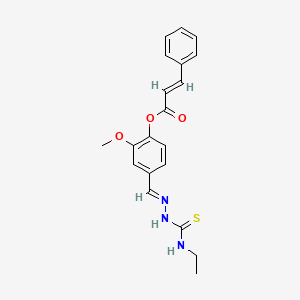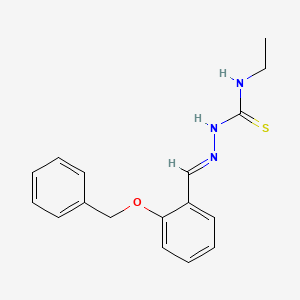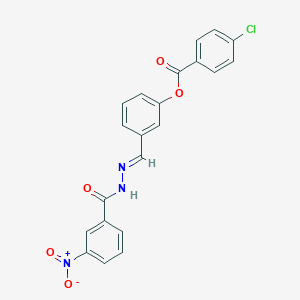![molecular formula C26H24N6 B12043601 4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12043601.png)
4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, making it a valuable target for medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Naphthalen-1-ylmethyl Group Addition: This step involves the alkylation of the piperazine nitrogen with naphthalen-1-ylmethyl halides under basic conditions.
Phenyl Group Introduction: The phenyl group is typically introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be crucial to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalen-1-ylmethyl group, leading to the formation of naphthyl ketones or alcohols.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially reducing double bonds or nitro groups if present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated reagents (e.g., bromine, chlorine) and strong bases (e.g., sodium hydride, NaH).
Major Products
Oxidation: Naphthyl ketones or alcohols.
Reduction: Reduced pyrazolo[3,4-d]pyrimidine derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has shown potential as a ligand for various biological targets, including enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its structural features suggest it could be useful in the treatment of diseases such as cancer, neurological disorders, and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades, which can result in altered cellular functions.
類似化合物との比較
Similar Compounds
- 4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-(4-Methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
Compared to similar compounds, 4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to the presence of the naphthalen-1-ylmethyl group, which enhances its ability to interact with hydrophobic pockets in biological targets. This structural feature can lead to increased potency and selectivity in its biological applications.
特性
分子式 |
C26H24N6 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C26H24N6/c1-2-10-22(11-3-1)32-26-24(17-29-32)25(27-19-28-26)31-15-13-30(14-16-31)18-21-9-6-8-20-7-4-5-12-23(20)21/h1-12,17,19H,13-16,18H2 |
InChIキー |
PFAGRFREANDRQI-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C4=NC=NC5=C4C=NN5C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3-Fluorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043532.png)
![2-(biphenyl-4-yl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12043540.png)

![(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12043557.png)





![6-Amino-1,4-diphenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12043607.png)

